Tert-butyl 3-(bromomethyl)benzoate

Description

The exact mass of the compound Tert-butyl 3-(bromomethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-(bromomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(bromomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

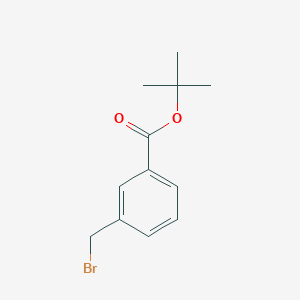

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVVBSNKXPFYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561954 | |

| Record name | tert-Butyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126062-63-3 | |

| Record name | tert-Butyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Tert-butyl 3-(bromomethyl)benzoate?

An In-Depth Technical Guide to the Chemical Properties and Applications of Tert-butyl 3-(bromomethyl)benzoate

Abstract

Tert-butyl 3-(bromomethyl)benzoate (CAS No. 126062-63-3) is a bifunctional synthetic building block of significant interest to researchers in organic chemistry and drug development.[1][2] Its structure is uniquely characterized by two functional groups with orthogonal reactivity: a highly reactive benzylic bromide and a sterically hindered tert-butyl ester. This guide provides a comprehensive analysis of the compound's chemical properties, focusing on the distinct reactivity of each functional group. We will explore its role as both a potent electrophile for nucleophilic substitution and as a stable, yet readily cleavable, protecting group for a carboxylic acid. Detailed mechanistic discussions, representative experimental protocols, and safety considerations are presented to provide a holistic understanding of its application in modern synthesis.

Physicochemical and Spectroscopic Characterization

Tert-butyl 3-(bromomethyl)benzoate is typically a powder or crystalline solid at room temperature.[3] A thorough understanding of its physical and spectroscopic properties is fundamental for its correct identification, handling, and use in quantitative experiments.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 126062-63-3 | [1][4] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1][2] |

| Molecular Weight | 271.15 g/mol | [1][4] |

| Appearance | Powder / Crystalline Solid | [3] |

| Melting Point | 50-52 °C | [3] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Spectroscopic Data

While a definitive, peer-reviewed spectrum for this specific isomer is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.2-8.0 ppm region), a sharp singlet for the benzylic methylene protons (-CH₂Br) around 4.5 ppm, and a large singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃) at approximately 1.6 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester (around 165 ppm), the quaternary and methyl carbons of the tert-butyl group, and a key signal for the benzylic carbon (-CH₂Br) in the 30-35 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester at approximately 1710-1730 cm⁻¹. Other notable peaks include C-H stretches from the aromatic ring and aliphatic groups, and C-O ester stretches.[6]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the tert-butyl group (M-57) and the bromine atom.[7]

The Dichotomy of Reactivity: A Tale of Two Functional Groups

The synthetic utility of tert-butyl 3-(bromomethyl)benzoate stems from the distinct and orthogonally addressable reactivity of its two primary functional groups.

The Electrophilic Engine: The Benzylic Bromide

The bromomethyl group is an exceptionally reactive electrophilic site. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions. This enhanced reactivity is due to the stabilization of the transition state by the adjacent benzene ring, making it significantly more reactive than a typical primary alkyl bromide. These reactions predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8]

This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside relative to the bromine leaving group.[8] This backside attack leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond.[8]

Synthetic Utility and Strategic Applications

The orthogonal nature of the two functional groups makes tert-butyl 3-(bromomethyl)benzoate a powerful linker and scaffold in multi-step synthesis. A common strategy involves first utilizing the benzylic bromide as an anchor to attach the molecule to a substrate via nucleophilic substitution. The tert-butyl ester remains intact during this step. Later in the synthetic sequence, the ester can be deprotected to reveal the carboxylic acid, which can then be used for further functionalization, for example, in an amide coupling reaction.

Representative Synthetic Protocol: O-Alkylation of a Phenol

This protocol details a standard procedure for the reaction of tert-butyl 3-(bromomethyl)benzoate with a generic phenol, demonstrating the practical application of its benzylic bromide reactivity.

Objective: To synthesize a tert-butyl 3-((phenoxy)methyl)benzoate derivative.

Materials:

-

Tert-butyl 3-(bromomethyl)benzoate (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous DMF.

-

Deprotonation: Add anhydrous potassium carbonate to the solution. Stir the suspension at room temperature for 20-30 minutes. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without promoting side reactions like ester hydrolysis.

-

Alkylation: Add a solution of tert-butyl 3-(bromomethyl)benzoate in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Synthesis of Tert-butyl 3-(bromomethyl)benzoate

The most common laboratory synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, tert-butyl 3-methylbenzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or acetonitrile. [9][10]The reaction is initiated by heat or light and proceeds via a free-radical chain mechanism at the benzylic position.

Safety, Handling, and Storage

As a benzylic bromide, tert-butyl 3-(bromomethyl)benzoate must be handled with care.

-

Hazards: Benzylic bromides are potent lachrymators (cause tearing) and are irritating to the skin, eyes, and respiratory system. [11][12]They are also classified as corrosive. [3]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. [13]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [11]* Handling: Avoid contact with skin and eyes and avoid inhalation of dust or vapors. [14]Take precautions against static discharge. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically refrigerated (2-8°C). [5]It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture and light. [12]* Incompatibilities: Avoid strong bases, amines, and oxidizing agents. [11]

Conclusion

Tert-butyl 3-(bromomethyl)benzoate is a strategically important bifunctional molecule in modern organic synthesis. Its chemical properties are defined by the orthogonal reactivity of its two key functional groups. The benzylic bromide provides a highly reactive electrophilic handle for conjugation and elaboration, while the tert-butyl ester acts as a robust, acid-labile protecting group for the carboxylic acid. This predictable and differential reactivity allows synthetic chemists to perform complex, multi-step transformations with a high degree of control, making it an invaluable tool for constructing complex molecular architectures in fields such as medicinal chemistry and materials science.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer. Available from: [Link]

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

-

LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. LibreTexts. Available from: [Link]

-

CP Lab Safety. (n.d.). 3-Bromomethyl-benzoic acid tert-butyl ester, 1 gram. CP Lab Safety. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(bromomethyl)benzoate. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-bromobenzoate. PubChem. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

-

Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. Pearson. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available from: [Link]

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Available from: [Link]

-

National Institutes of Health. (n.d.). Reactions of Benzylboronate Nucleophiles. NIH. Available from: [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(bromomethyl)benzoate. PubChemLite. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal. Available from: [Link]

-

ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Reactions of secondary alcohols with various nucleophiles. ResearchGate. Available from: [Link]

-

ChemBK. (2024). TERT-BUTYL P-(BROMOMETHYL) BENZOATE. ChemBK. Available from: [Link]

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids. Google Patents.

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available from: [Link]

-

Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels. RSC. Available from: [Link]

-

SpectraBase. (n.d.). p-Tert-butylphenol, benzoate - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... ResearchGate. Available from: [Link]

-

MOST Wiedzy. (2025). Nucleophilic Substitution vs Ring Opening – Dual Reactivity of Benzo[b]phosphol-3-yl Triflates toward Alkyl Grignard Reagents. MOST Wiedzy. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 2-bromo-3-methylbutanoate. PubChem. Available from: [Link]

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST WebBook. Available from: [Link]

Sources

- 1. 3-(Bromomethyl)-benzoic acid tert-butyl ester 95% | CAS: 126062-63-3 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-butyl 3-(bromomethyl)benzoate | 126062-63-3 [sigmaaldrich.com]

- 4. Tert-butyl 3-(bromomethyl)benzoate | 126062-63-3 | Benchchem [benchchem.com]

- 5. 126062-63-3|tert-Butyl 3-(bromomethyl)benzoate|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - Tert-butyl 3-(bromomethyl)benzoate (C12H15BrO2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. nj.gov [nj.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. westliberty.edu [westliberty.edu]

IUPAC name and structure of Tert-butyl 3-(bromomethyl)benzoate.

An In-depth Technical Guide to Tert-butyl 3-(bromomethyl)benzoate

Abstract

Tert-butyl 3-(bromomethyl)benzoate is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Featuring a sterically hindered tert-butyl ester and a reactive benzyl bromide moiety within a single molecule, it serves as a versatile synthetic building block. The tert-butyl ester provides robust protection for the carboxylic acid functionality, while the bromomethyl group acts as a potent electrophile for nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identity, a detailed experimental protocol for its synthesis via radical bromination, an exploration of its mechanistic underpinnings, and a discussion of its applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this intermediate.

Chemical Identity and Properties

IUPAC Name and Nomenclature

The formal IUPAC name for the compound is tert-butyl 3-(bromomethyl)benzoate . This name systematically describes its structure:

-

Benzoate: Indicates an ester derived from benzoic acid.

-

tert-butyl: Specifies the alcohol-derived portion of the ester is from tert-butanol, forming a C(CH₃)₃ group attached to an ester oxygen.

-

3-(bromomethyl): Denotes a bromomethyl (-CH₂Br) substituent located at the meta-position (carbon 3) of the benzene ring, relative to the primary ester group.

Chemical Structure and Visualization

The molecule consists of a central benzene ring substituted at positions 1 and 3. The carboxylate group, esterified with a tert-butyl group, is at position 1, and the bromomethyl group is at position 3.

Solubility and stability of Tert-butyl 3-(bromomethyl)benzoate in common lab solvents.

An In-Depth Technical Guide to the Solubility and Stability of Tert-butyl 3-(bromomethyl)benzoate

Authored by: A Senior Application Scientist

Abstract

Tert-butyl 3-(bromomethyl)benzoate is a pivotal intermediate in synthetic organic chemistry, valued for its role in introducing a protected carboxylic acid moiety via its reactive benzylic bromide handle. The efficacy of its application in drug discovery and development hinges on a thorough understanding of its behavior in various solvent systems. This guide provides a comprehensive analysis of the solubility and stability of tert-butyl 3-(bromomethyl)benzoate in common laboratory solvents. We delve into the underlying chemical principles governing its solubility, explore solvent-dependent degradation pathways, and offer validated protocols for solubility determination and stability assessment. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, storage, and application of this versatile reagent.

Core Physicochemical Properties

A foundational understanding of a reagent begins with its intrinsic physicochemical properties. Tert-butyl 3-(bromomethyl)benzoate is a crystalline solid at room temperature. Its molecular structure, featuring a bulky, non-polar tert-butyl group, an aromatic ring, a polar ester linkage, and a highly reactive benzylic bromide, dictates its solubility and reactivity profile.

Table 1: Physicochemical Properties of Tert-butyl 3-(bromomethyl)benzoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1][2] |

| Molecular Weight | 271.15 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C or 2-8°C (Refrigerator) | [1][3][4] |

| Shipping Condition | Room temperature | [1][3] |

| Long-Term Stability | ≥ 4 years (as solid, properly stored) | [1] |

Solubility Profile: A Solvent-by-Solvent Analysis

The solubility of tert-butyl 3-(bromomethyl)benzoate is a direct consequence of the intermolecular forces it can establish with solvent molecules. Its hybrid structure allows for varying degrees of solubility across a spectrum of solvent polarities.

Quantitative Solubility Data

Quantitative data provides a clear baseline for preparing solutions of known concentrations. The following table summarizes available data from supplier technical documents.

Table 2: Quantitative Solubility of Tert-butyl 3-(bromomethyl)benzoate

| Solvent | Type | Concentration | Source(s) |

| Dimethylformamide (DMF) | Polar Aprotic | 30 mg/mL | [1][4] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 30 mg/mL | [1][4] |

| Ethanol | Polar Protic | 30 mg/mL | [1][4] |

| Ethanol:PBS (pH 7.2) (1:3) | Polar Protic (Aqueous) | 0.25 mg/mL | [1][4] |

Mechanistic Insights into Solubility

These solvents exhibit high dielectric constants and are excellent solubilizing agents for tert-butyl 3-(bromomethyl)benzoate.[5] Their polarity effectively solvates the ester functional group, while their organic character accommodates the non-polar aromatic ring and tert-butyl group. As demonstrated in Table 2, high solubility (30 mg/mL) is achieved in DMF and DMSO.[1][4] Acetonitrile and acetone are also expected to be effective solvents due to similar properties. These solvents are generally preferred for preparing stock solutions due to their non-reactive nature towards the benzylic bromide (see Section 3 for stability).

Polar protic solvents contain O-H or N-H bonds, enabling them to act as hydrogen bond donors.[5] Ethanol, for instance, can hydrogen bond with the carbonyl oxygen of the ester group, contributing to the observed high solubility of 30 mg/mL.[1] However, the presence of a labile proton makes these solvents nucleophilic, posing a significant stability risk. The compound's solubility drops dramatically in aqueous media, as evidenced by the 0.25 mg/mL solubility in an ethanol/PBS mixture, due to the molecule's predominantly non-polar character.[1]

Caption: Solvent-solute interactions and reactivity overview.

Stability Profile and Degradation Pathways

The stability of tert-butyl 3-(bromomethyl)benzoate is intrinsically linked to the reactivity of the benzylic bromide functional group. Benzylic halides are susceptible to nucleophilic substitution reactions (SN1 and SN2), which are heavily influenced by the choice of solvent.[7][8]

The Critical Role of the Solvent in Degradation

This is the most significant degradation pathway. In polar protic solvents like ethanol or methanol, or in the presence of water, the solvent itself acts as a nucleophile, leading to solvolysis.[9] The reaction can proceed through an SN1 mechanism, where the C-Br bond heterolytically cleaves to form a resonance-stabilized benzylic carbocation, which is then captured by the solvent. Polar protic solvents are particularly effective at stabilizing this carbocation intermediate and the leaving bromide anion, thereby accelerating the reaction.[10] An SN2 pathway, involving direct backside attack by the solvent molecule, is also possible.[7][8]

-

In Ethanol: The bromine atom is replaced by an ethoxy group (-OEt), forming tert-butyl 3-(ethoxymethyl)benzoate.

-

In Water (Hydrolysis): The bromine atom is replaced by a hydroxyl group (-OH), forming tert-butyl 3-(hydroxymethyl)benzoate.

Therefore, solutions of tert-butyl 3-(bromomethyl)benzoate in protic solvents are unstable and should be prepared fresh immediately before use.

Caption: Primary degradation pathway via SN1 solvolysis in ethanol.

In contrast, polar aprotic solvents (DMF, DMSO, acetonitrile) and non-polar solvents (DCM, THF) do not have acidic protons and are not effective hydrogen bond donors.[11] This makes them poor nucleophiles, and they do not directly participate in solvolysis. Consequently, they are the solvents of choice for preparing stock solutions for storage.

Caveats for Storage:

-

Anhydrous Conditions are Crucial: The presence of trace moisture can initiate hydrolysis. Always use anhydrous grade solvents.

-

Purity of Solvents: Impurities in solvents can be problematic. For example, DMF can degrade over time to form dimethylamine, a potent nucleophile.

-

Temperature: As with most chemical reactions, degradation is accelerated by heat. Storing solutions at low temperatures (-20°C) is highly recommended to minimize any potential degradation.[1]

Recommended Experimental Protocols

Protocol for Solubility Determination

This protocol provides a reliable method to determine the approximate solubility of the compound in a solvent for which data is not available.

-

Preparation: Place a magnetic stir bar and exactly 1.0 mL of the test solvent into a small, clear glass vial.

-

Initial Addition: Weigh out approximately 5.0 mg of tert-butyl 3-(bromomethyl)benzoate and add it to the vial.

-

Stirring: Stir the mixture vigorously at a controlled room temperature (e.g., 25°C) for 10-15 minutes.

-

Observation: Observe the vial against a dark background. If all the solid has dissolved, proceed to the next step. If not, the solubility is less than 5 mg/mL.

-

Incremental Addition: Continue adding pre-weighed 5.0 mg aliquots of the solid, allowing the mixture to stir for 15 minutes after each addition.

-

Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved after prolonged stirring (e.g., >30 minutes).

-

Calculation: Calculate the solubility by summing the total mass of the dissolved solid and dividing by the volume of the solvent (1.0 mL).

Protocol for Stability Assessment Using HPLC

This workflow is essential for determining the shelf-life of the compound in a specific solvent system. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique.[12]

Caption: Experimental workflow for HPLC-based stability testing.

Methodology:

-

Stock Solution Preparation: Accurately prepare a stock solution of tert-butyl 3-(bromomethyl)benzoate (e.g., 1 mg/mL) in the anhydrous solvent to be tested.

-

Time-Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into a calibrated HPLC system equipped with a suitable C18 column and a UV detector (λmax ≈ 244 nm).[1] Record the retention time and integrated peak area of the parent compound.

-

Storage: Dispense aliquots of the stock solution into separate, tightly sealed vials and store them under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light).

-

Time-Point Sampling: At predetermined intervals (e.g., 6 hours, 24 hours, 3 days, 1 week), retrieve a vial from each storage condition.

-

HPLC Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same HPLC method as the T=0 sample.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. Calculate the percentage of the parent compound remaining. Monitor the chromatogram for the appearance of new peaks, which correspond to degradation products.

Summary and Handling Recommendations

The effective use of tert-butyl 3-(bromomethyl)benzoate is critically dependent on the appropriate choice of solvent for both reaction and storage.

Table 3: Solvent Selection Guide

| Solvent Class | Examples | Solubility | Stability (in solution) | Recommended Use |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Excellent | Preparing stock solutions for long-term storage (anhydrous, -20°C). General reaction solvent. |

| Polar Protic | Ethanol, Methanol | Good | Poor | Dissolving for immediate use in a reaction. Not for storage. |

| Non-Polar | DCM, Toluene, THF | Good | Good | Reaction solvent, workup, and purification (chromatography). Ensure solvent is anhydrous. |

| Aqueous | Water, Buffers | Very Poor | Very Poor | Not recommended for solubilization; used in aqueous workup to quench reactions. |

Key Recommendations for Researchers:

-

Solid Storage: Store solid tert-butyl 3-(bromomethyl)benzoate tightly sealed, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (-20°C is ideal).[1][4]

-

Solution Storage: For stock solutions, use anhydrous polar aprotic solvents like acetonitrile or DMF. Aliquot and store at -20°C to minimize degradation and avoid repeated freeze-thaw cycles.

-

Immediate Use: Solutions in protic solvents (alcohols) must be prepared fresh and used immediately due to the high risk of solvolysis.

-

Moisture Prevention: Always use anhydrous solvents and handle the compound in a dry environment to prevent hydrolysis.

References

-

Matić, M., Denegri, B., & Župan, T. (2022). Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol. Croatica Chemica Acta, 94(3), 185-189. [Link]

-

Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol - Repository of Faculty of Pharmacy and Biochemistry University of Zagreb. [Link]

-

Polar Protic and Aprotic Solvents - ChemTalk. [Link]

-

Polar Protic and Aprotic Solvents - Chemistry Steps. [Link]

-

Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions - The Organic Chemistry Tutor (YouTube). [Link]

-

TERT-BUTYL P-(BROMOMETHYL) BENZOATE - ChemBK. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

-

How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. [Link]

-

Analytical Techniques for the Assessment of Drug Stability - OUCI. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. tert-Butyl 4-(bromomethyl)benzoate | 108052-76-2 [sigmaaldrich.com]

- 4. tert-Butyl 4-(bromomethyl)benzoate CAS#: 108052-76-2 [m.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 8. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 12. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]

The Strategic Utility of Tert-butyl 3-(bromomethyl)benzoate in Modern Organic Synthesis: A Technical Guide

Abstract

Tert-butyl 3-(bromomethyl)benzoate is a versatile bifunctional building block that offers a unique combination of a reactive benzylic bromide and a sterically hindered tert-butyl ester. This guide provides an in-depth technical overview of its synthesis, core reactivity, and diverse applications in organic synthesis, with a particular focus on its utility in drug discovery and materials science. We will explore its role in the construction of complex molecular architectures through nucleophilic substitution and cross-coupling reactions, and as a valuable linker component in targeted protein degradation. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge to effectively utilize this valuable synthetic intermediate.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex target molecules. Tert-butyl 3-(bromomethyl)benzoate emerges as a reagent of significant interest due to its orthogonal reactivity. The molecule incorporates two key functional groups:

-

A Benzylic Bromide: This moiety serves as a potent electrophile, readily participating in a variety of nucleophilic substitution reactions. The benzylic position enhances its reactivity towards SN2 displacement.

-

A Tert-butyl Benzoate: This sterically encumbered ester acts as a robust protecting group for the carboxylic acid. Its bulkiness confers stability across a wide range of reaction conditions, yet it can be selectively cleaved under acidic conditions.

The meta-substitution pattern of these two functional groups provides a distinct geometric arrangement, influencing the conformational properties of the resulting molecules, a critical consideration in rational drug design and the development of functional materials.

Synthesis of Tert-butyl 3-(bromomethyl)benzoate

The most direct and common route to Tert-butyl 3-(bromomethyl)benzoate involves a two-step sequence starting from the commercially available 3-methylbenzoic acid (m-toluic acid).

Step 1: Radical Bromination of 3-Methylbenzoic Acid

The initial step is the selective bromination of the benzylic methyl group. This is typically achieved via a free radical chain reaction.

A common and effective method for this transformation utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)[1]. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical initiation.

Experimental Protocol: Synthesis of 3-(Bromomethyl)benzoic Acid [1]

-

To a solution of 3-methylbenzoic acid (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN or BPO (0.02-0.1 eq.).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the benzylic methyl signal and the appearance of the bromomethyl signal.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(bromomethyl)benzoic acid, which can often be used in the next step without further purification.

Step 2: Tert-butylation of 3-(Bromomethyl)benzoic Acid

The second step involves the esterification of the carboxylic acid with a tert-butyl group. Due to the propensity of tert-butanol to eliminate under strongly acidic conditions, direct Fischer esterification is often low-yielding. More reliable methods involve the reaction with isobutylene under acidic catalysis or the use of tert-butylating agents.

Experimental Protocol: Synthesis of Tert-butyl 3-(bromomethyl)benzoate

-

Dissolve 3-(bromomethyl)benzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane or THF.

-

Add tert-butanol (1.5-2.0 eq.), a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Tert-butyl 3-(bromomethyl)benzoate.

Core Reactivity and Applications

The synthetic utility of Tert-butyl 3-(bromomethyl)benzoate stems from the ability to selectively perform reactions at the benzylic bromide position while the tert-butyl ester remains intact.

Nucleophilic Substitution Reactions

The primary mode of reactivity is the SN2 displacement of the bromide by a wide range of nucleophiles.

The reaction with alkoxides or phenoxides provides a straightforward route to benzyl ethers. This is particularly useful for attaching the 3-(tert-butoxycarbonyl)benzyl moiety to complex alcohols or phenols, which are common substructures in bioactive molecules.

Experimental Protocol: O-Alkylation of a Phenol [2][3]

-

To a solution of the desired phenol (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 eq.) or sodium hydride (1.1 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

-

Add a solution of Tert-butyl 3-(bromomethyl)benzoate (1.0-1.2 eq.) in the same solvent.

-

Heat the reaction mixture (typically 60-80 °C) and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Hydroxyphenol | Tert-butyl 3-(bromomethyl)benzoate | K₂CO₃ | DMF | 80 | ~85-95 |

| 2-Naphthol | Tert-butyl 3-(bromomethyl)benzoate | NaH | THF | 60 | ~90-98 |

Table 1: Representative Conditions for Williamson Ether Synthesis.

Tert-butyl 3-(bromomethyl)benzoate is an excellent reagent for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles like imidazoles, pyrazoles, and triazoles[4]. This reaction is fundamental in the synthesis of a vast number of pharmaceuticals.

Experimental Protocol: N-Alkylation of Imidazole [5][6]

-

In a round-bottom flask, dissolve imidazole (1.0 eq.) in a suitable solvent like DMF or THF.

-

Add a base such as sodium hydride (1.1 eq.) portion-wise at 0 °C to deprotonate the imidazole.

-

After gas evolution ceases, add Tert-butyl 3-(bromomethyl)benzoate (1.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic phase, dry, and concentrate. Purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide functionality can participate in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling with boronic acids or their esters. This allows for the formation of a C(sp³)–C(sp²) bond, leading to the synthesis of diarylmethane derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling [7][8][9]

-

To a degassed mixture of Tert-butyl 3-(bromomethyl)benzoate (1.0 eq.), an arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~75-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~80-90 |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling.

Application in PROTACs and Linker Chemistry

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[10][][12] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Tert-butyl 3-(bromomethyl)benzoate is an attractive starting material for the synthesis of the linker component. The benzylic bromide allows for attachment to one of the ligands (often via an ether or amine linkage), while the tert-butyl ester can be deprotected to reveal a carboxylic acid for coupling to the other ligand. The meta-substitution pattern provides a rigid spacer that can influence the ternary complex formation between the target protein and the E3 ligase.

Deprotection of the Tert-butyl Ester

A key feature of this building block is the ability to remove the tert-butyl ester under conditions that often leave other functional groups, such as benzyl ethers formed from the bromomethyl moiety, intact. The most common method for cleavage is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent. The mechanism involves the formation of a stable tert-butyl cation.

Conclusion

Tert-butyl 3-(bromomethyl)benzoate is a highly valuable and versatile reagent in modern organic synthesis. Its orthogonal functional groups allow for a wide range of selective transformations, making it an ideal building block for the synthesis of complex molecules in drug discovery and materials science. The ability to introduce a rigid, meta-substituted benzylic linker with a latent carboxylic acid functionality provides a powerful tool for medicinal chemists, particularly in the burgeoning field of targeted protein degradation. The experimental protocols provided herein serve as a practical guide for researchers to harness the full potential of this strategic synthetic intermediate.

References

-

Jakob, R. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3-Tert-butyl bromobenzene (Compound 24). Available at: [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]

-

Grimmett, M. R. (1997). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Frontiers in Chemistry and Chemical Engineering, 2(1). Available at: [Link]

-

Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Available at: [Link]

- Google Patents. (1990). US5011934A - Process for preparing 1-alkylimidazoles.

-

Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11-12), 2081–2084. Available at: [Link]

-

Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. The Journal of organic chemistry, 68(14), 5660–5667. Available at: [Link]

-

ResearchGate. (2011). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

-

ResearchGate. (2005). Alkylation of imidazole (5 mmol) with 1-bromobutane (15 mmol) at 333 K.... Available at: [Link]

-

Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Available at: [Link]

- Google Patents. (2004). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

- Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. Available at: [Link]

-

ResearchGate. (2005). (PDF) N-alkylation of imidazole by alkaline carbons. Available at: [Link]

-

Denmark, S. E., & Smith, R. C. (2007). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 9(23), 4623–4626. Available at: [Link]

-

da Silva, A. D., et al. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 12, 2292–2299. Available at: [Link]

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. Available at: [Link]

Sources

- 1. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. francis-press.com [francis-press.com]

- 3. homework.study.com [homework.study.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

Reactivity of the bromomethyl group in Tert-butyl 3-(bromomethyl)benzoate.

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Tert-butyl 3-(bromomethyl)benzoate

Authored by: A Senior Application Scientist

Abstract

Tert-butyl 3-(bromomethyl)benzoate is a bifunctional organic compound of significant interest in medicinal chemistry and complex molecule synthesis. Its value stems from the orthogonal reactivity of its two primary functional groups: a highly reactive benzylic bromide and a sterically hindered tert-butyl ester. This guide provides an in-depth examination of the chemical behavior of the bromomethyl group, detailing its participation in a wide array of synthetic transformations. We will explore the mechanistic underpinnings of its reactivity in nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, oxidations, and reductions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

At its core, tert-butyl 3-(bromomethyl)benzoate presents a classic benzylic halide system. The C(sp³)-Br bond is polarized and weakened by the adjacent benzene ring, which can stabilize both radical and cationic intermediates formed upon bond cleavage. This inherent reactivity makes the bromomethyl group an excellent electrophilic handle for introducing the tert-butoxycarbonyl benzyl moiety into a target structure.

The true synthetic elegance of this reagent, however, lies in its bifunctionality. The tert-butyl ester serves as a robust protecting group for the carboxylic acid. Its steric bulk prevents it from participating in many reactions targeting the bromomethyl site, and it can be selectively cleaved under acidic conditions post-transformation. This allows for a modular and strategic approach to complex synthesis.

Synthesis of Tert-butyl 3-(bromomethyl)benzoate

The most common and efficient synthesis of the title compound involves the free-radical bromination of its precursor, tert-butyl 3-methylbenzoate. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Radical Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tert-butyl 3-methylbenzoate (1.0 eq) in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02-0.1 eq).

-

Bromination: Add N-bromosuccinimide (1.1-1.2 eq) to the solution. The reaction is often initiated by heating to reflux.[1][2]

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The reaction mixture will often change color as bromine is consumed.[2]

-

Workup: Upon completion, cool the mixture to room temperature. The solid byproduct, succinimide, is removed by filtration.[2]

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography or distillation to yield tert-butyl 3-(bromomethyl)benzoate.

Caption: Workflow for the synthesis of the title compound.

Core Reactivity of the Bromomethyl Group

The reactivity of the bromomethyl group is dominated by its susceptibility to nucleophilic attack and its ability to participate in organometallic catalytic cycles.

Nucleophilic Substitution Reactions (S_{N}1 and S_{N}2)

The benzylic position is unique in that it can undergo nucleophilic substitution via both S_{N}1 and S_{N}2 mechanisms.[3] The choice of pathway is highly dependent on the reaction conditions.

-

S_{N}1 Mechanism: Favored by polar, protic solvents (e.g., ethanol, water) and weaker nucleophiles. The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The meta-ester group is electron-withdrawing and slightly destabilizes this carbocation compared to an unsubstituted benzyl bromide, but the S_{N}1 pathway remains accessible.

-

S_{N}2 Mechanism: Favored by polar, aprotic solvents (e.g., acetone, DMF, DMSO), strong nucleophiles, and higher concentrations of the nucleophile.[4] This pathway involves a concerted, bimolecular step where the nucleophile attacks the electrophilic carbon from the backside, displacing the bromide ion.[5]

Caption: S_N1 vs. S_N2 reaction pathways for benzylic bromides.

Table 1: Nucleophilic Substitution with Various Nucleophiles

| Nucleophile (Nu⁻) | Product Type | Typical Conditions |

| R'O⁻ / R'OH | Ether | NaH, R'OH, THF (Williamson Ether Synthesis) |

| R'NH₂ | Secondary Amine | K₂CO₃, Acetonitrile, 60 °C |

| CN⁻ | Nitrile | NaCN or KCN, DMSO, room temp. |

| N₃⁻ | Azide | NaN₃, DMF, room temp. |

| R'S⁻ | Thioether (Sulfide) | R'SH, NaH, THF |

| R'COO⁻ | Ester | R'COONa, DMF, 80 °C |

Palladium-Catalyzed Cross-Coupling Reactions

The ability of benzylic halides to undergo oxidative addition to a low-valent palladium center opens the door to a suite of powerful C-C bond-forming reactions.[6]

This reaction couples the benzylic bromide with an organoboron reagent (boronic acid or ester) and is a premier method for forming diarylmethane structures.[7][8][9] The reaction is tolerant of a wide range of functional groups.

-

Typical Conditions: A Pd(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂), a phosphine ligand (e.g., JohnPhos, SPhos), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., DMF, toluene, dioxane).[7] Microwave conditions can also be employed to accelerate the reaction.[7]

-

Setup: To a dry flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-(bromomethyl)benzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), a base like K₂CO₃ (2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ and a ligand like JohnPhos, 1-5 mol%).[7]

-

Solvent Addition: Add a degassed solvent such as DMF or a toluene/water mixture.

-

Reaction: Heat the mixture (e.g., 80-110 °C or under microwave irradiation) and monitor by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

-

Heck Reaction: This involves the coupling of the benzylic bromide with an alkene to form a substituted allylbenzene derivative.[10][11][12] Nickel-catalyzed variants have been shown to be particularly effective for this transformation, often proceeding at room temperature.[10][11]

-

Sonogashira Coupling: This reaction forms a C-C bond between the benzylic carbon and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14][15] While powerful, direct Sonogashira coupling with benzylic bromides can sometimes be challenging and may lead to side products.[16]

Oxidation

The bromomethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a synthetic entry point to other important functional groups.

-

To Aldehyde (Kornblum Oxidation): A mild and effective method involves treating the benzyl bromide with dimethyl sulfoxide (DMSO), often with a base like sodium bicarbonate, at elevated temperatures. A modified, environmentally friendly version uses visible light and O₂ in DMSO without additional catalysts.[17]

-

To Carboxylic Acid: Stronger oxidizing agents can convert the bromomethyl group directly to a carboxylic acid. An eco-friendly method uses 30% hydrogen peroxide with a catalyst like Na₂WO₄ and a phase-transfer agent, avoiding organic solvents.[18][19]

Reduction

The C-Br bond can be reductively cleaved to generate the corresponding methyl group (tert-butyl 3-methylbenzoate).

-

Radical Reduction: A classic method involves using tributyltin hydride (Bu₃SnH) with a radical initiator (AIBN). The reaction proceeds via a free-radical chain mechanism. Electron-withdrawing groups, such as the meta-ester in our title compound, facilitate this reaction.[20]

-

Electrochemical Reduction: This method can also be used to reduce benzylic bromides, often forming radical intermediates in the rate-determining step.[21][22]

Summary and Outlook

The reactivity of the bromomethyl group in tert-butyl 3-(bromomethyl)benzoate is robust and versatile, making it a cornerstone reagent for synthetic chemists. Its ability to undergo nucleophilic substitutions, a variety of palladium-catalyzed cross-couplings, oxidations, and reductions allows for the strategic and efficient construction of complex molecular architectures. The orthogonal nature of the tert-butyl ester protecting group further enhances its utility. For professionals in drug discovery, this compound offers a reliable scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies, enabling the rapid exploration of chemical space around a key structural motif.

References

-

Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]

-

Wallace, O. B., & Lauwers, K. S. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access. [Link]

-

Choi, S. Y., & Newcomb, M. (1998). Organotin Hydride Reduction of Benzyl Bromides. Organometallics, 17(16), 3554–3559. [Link]

-

Pasha, M. A., & Manjula, K. (2010). Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Organic Process Research & Development, 14(4), 955–957. [Link]

-

Grimshaw, J., & Ramsey, J. S. (1966). Electrochemical reactions. Part III. The reduction of benzyl bromides at a mercury cathode. Journal of the Chemical Society B: Physical Organic, 60-63. [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Deng, M.-Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, 137-140. [Link]

-

German, E. D., et al. (2017). Electrocatalytic Reduction of Benzyl Bromide during Single Ag Nanoparticle Collisions. Langmuir, 33(37), 9457–9465. [Link]

-

Weires, A. G., et al. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(46), 18510–18513. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2267–2270. [Link]

-

ResearchGate. (n.d.). Ru‐photocatalyzed reduction of benzyl bromide. ResearchGate. [Link]

-

Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30 Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]

-

ResearchGate. (n.d.). Summary of rate studies for the reduction of benzyl bromide (BnBr) by... ResearchGate. [Link]

-

Aman, H., et al. (2020). Catalyst/Additive Free Oxidation of Benzyl Bromides to Benzaldehydes. ChemistrySelect, 5(1), 108-111. [Link]

-

ResearchGate. (n.d.). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. ResearchGate. [Link]

-

Feuerstein, M., et al. (2001). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Synlett, 2001(12), 1980-1982. [Link]

-

Weires, A. G., et al. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(46), 18510–18513. [Link]

-

Reddit. (2024). Reactivity of benzyl bromides. r/Chempros. [Link]

-

Das, P., & Chowdhury, C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22238-22262. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

-

Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316–7342. [Link]

-

Wang, S., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9489–9494. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. ResearchGate. [Link]

-

Pocker, Y. (1959). Electrophilic catalysis in nucleophilic substitution and elimination. Part I. Kinetics and mechanism of reaction of tert.-butyl bromide with alcohols, phenols, and carboxylic acids in nitromethane. Journal of the Chemical Society (Resumed), 1179. [Link]

-

LibreTexts. (n.d.). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. LibreTexts. [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]

Sources

- 1. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. askthenerd.com [askthenerd.com]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Electrochemical reactions. Part III. The reduction of benzyl bromides at a mercury cathode - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

The Gatekeeper of Reactivity: A Technical Guide to the tert-Butyl Ester Protecting Group in Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability.[1] This technical guide provides an in-depth exploration of the tert-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance under various conditions.

The tert-butyl ester protecting group offers significant advantages in multi-step syntheses. Its steric bulk effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions.[2] Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1][3]

Core Chemical Principles of the tert-Butyl Ester

The utility of the tert-butyl (t-Bu) ester is grounded in its distinct structural and electronic properties. The bulky t-butyl group creates significant steric hindrance around the ester carbonyl, physically blocking the approach of nucleophiles and bases. This steric shield is the primary reason for its exceptional stability under conditions where less hindered esters, such as methyl or ethyl esters, would readily react.

Stability Profile

A key attribute of the t-butyl ester is its remarkable stability across a broad spectrum of reaction conditions.[1] This resilience allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

| Reagent/Condition Type | Stability of tert-Butyl Ester | Common Protecting Groups Affected |

| Strong Bases | Stable (e.g., LiOH, NaOH, K₂CO₃, t-BuOK) | Methyl/Ethyl Esters (Hydrolysis), Fmoc (Cleavage) |

| Nucleophiles | Stable (e.g., Amines, Hydrazines) | Methyl/Ethyl Esters (Aminolysis/Amidation) |

| Catalytic Hydrogenation | Stable (e.g., H₂, Pd/C) | Benzyl (Bzl) Esters, Cbz group (Cleavage) |

| Mild to Moderate Acids | Labile (e.g., TFA, HCl, H₃PO₄) | - |

| Oxidizing Agents | Generally Stable | p-Methoxybenzyl (PMB) ether |

| Reducing Agents | Generally Stable (e.g., NaBH₄, LiAlH₄) | - |

Installation: Methods for Protecting Carboxylic Acids

The formation of a tert-butyl ester, or t-butylation, can be achieved through several reliable methods. The choice of method often depends on the substrate's complexity, solubility, and the presence of other functional groups.

Method 1: Acid-Catalyzed Reaction with Isobutylene or tert-Butanol

The most common and direct method for introducing a t-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[1][4][5] The reaction proceeds via the formation of a stable tertiary carbocation, the tert-butyl cation, which is then trapped by the nucleophilic carboxylic acid.[1] Strong acids like sulfuric acid or perchloric acid are typically used as catalysts.[1]

Caption: Mechanism of t-butyl ester formation using isobutylene.

A solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate is treated with a catalytic amount of a strong acid, for instance, sulfuric acid or perchloric acid.[1] To this mixture, an excess of isobutylene is bubbled through, or tert-butanol (1.2-2.0 mmol) is added.[1] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution), and the t-butyl ester is isolated and purified using standard techniques such as extraction and column chromatography.

Method 2: Transesterification

For substrates where the parent carboxylic acid is labile or difficult to isolate, transesterification from a more common ester (e.g., methyl ester) is a powerful alternative. A highly efficient method involves the reaction of a methyl ester with potassium tert-butoxide in an ethereal solvent.[2] The reaction is driven by the high reactivity of the alkoxide and the precipitation of the insoluble potassium methoxide.[2]

Deprotection: The Selective Cleavage of tert-Butyl Esters

The strategic value of the t-butyl ester lies in its clean and selective removal under acidic conditions, which are orthogonal to the cleavage conditions for many other protecting groups.

Method 1: Acid-Catalyzed Deprotection

The standard method for cleaving a t-butyl ester is treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][7] The mechanism is the reverse of the protection step, involving protonation of the ester carbonyl oxygen, which facilitates the elimination of the stable tert-butyl cation to release the free carboxylic acid.[8]

Caption: Workflow of Solid-Phase Peptide Synthesis (Fmoc/tBu strategy).

Conclusion: A Validated and Indispensable Tool

The tert-butyl ester has firmly established itself as an indispensable protecting group in the synthetic chemist's toolbox. Its unique profile—robust stability to a wide array of reagents coupled with predictable and selective lability under acidic conditions—provides a level of control and orthogonality that is critical for the synthesis of complex molecules. From the routine construction of peptides to the multi-step development of novel pharmaceuticals, the tert-butyl ester serves as a reliable gatekeeper of reactivity, enabling chemists to navigate intricate synthetic pathways with confidence and precision.

References

-

Wu, Y. et al. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

-

Marcantoni, E. et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. [Link]

-

Marcantoni, E. et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts. [Link]

-

Li, B. et al. (2006). Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry. [Link]

-

Dounay, A. B. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]

-

Pearson. t-Butyl Ether Protecting Groups. Pearsonplus.com. [Link]

-

Hidasová, D. & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

-

O'Donnell, M. J. (2001). Mild and Efficient Method for Preparation of tert-Butyl Esters. Arkivoc. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Aapptec.com. [Link]

-

Wikipedia. Protecting group. Wikipedia.org. [Link]

-

Lundt, B. F. et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]

- Google Patents. (2018). Preparation of tert-butyl esters of aliphatic carboxylic acids.

-

Organic Chemistry Portal. tert-Butyl Ethers. Organic-chemistry.org. [Link]

-

Khan, M. I. H. et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]

- Google Patents. (1990). Method for making tertiary butyl esters.

-

Reddit. (2016). Most labile ester protecting group?. Reddit.com. [Link]

-

Semantic Scholar. (2002). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semanticscholar.org. [Link]

-

Azev, V. N. et al. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. Acids. Acs.org. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chem.libretexts.org. [Link]

-

The Chemistry of Molecules. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]

-

Baran Laboratory, Scripps Research. Protecting Groups. Scripps.edu. [Link]

-

Anderson, G. W. & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Pastuszak, J. J. & Chimiak, A. (1981). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry. [Link]

-

Quarzago, D. et al. (2003). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

-

Zhang, Z. et al. (2024). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. [Link]

-

Bartoli, G. et al. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. ResearchGate. [Link]

-

Kaliappan, K. P. Protecting Groups. Chem.iitb.ac.in. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. Acids - Wordpress [reagents.acsgcipr.org]

Introduction to Tert-butyl 3-(bromomethyl)benzoate as a building block in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the intricate landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to introduce multiple functionalities with precision and control is a cornerstone of modern drug discovery. Tert-butyl 3-(bromomethyl)benzoate has emerged as a highly valuable bifunctional building block, offering a unique combination of a reactive benzylic bromide for nucleophilic substitution and a sterically hindered tert-butyl ester for strategic protection of a carboxylic acid. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

Table 1: Physicochemical Properties of Tert-butyl 3-(bromomethyl)benzoate

| Property | Value | Reference |

| CAS Number | 126062-63-3 | [1] |

| Molecular Formula | C12H15BrO2 | [1] |

| Molecular Weight | 271.15 g/mol | [1] |

| IUPAC Name | tert-butyl 3-(bromomethyl)benzoate | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol | [2] |

Spectroscopic Data Summary:

Synthesis: A Mechanistic Approach to Radical Bromination

The most common and efficient method for the synthesis of Tert-butyl 3-(bromomethyl)benzoate is the free-radical bromination of Tert-butyl 3-methylbenzoate. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical.

Reaction Mechanism: A Step-by-Step Analysis

The reaction proceeds via a classic radical chain mechanism, consisting of initiation, propagation, and termination steps.

Caption: Free-radical bromination of Tert-butyl 3-methylbenzoate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of a related compound, methyl 3-(bromomethyl)benzoate, which can be adapted for the tert-butyl ester.

-

Reaction Setup: In a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tert-butyl 3-methylbenzoate in a suitable solvent such as carbon tetrachloride (CCl4)[4].

-

Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide[4].

-

Brominating Agent: To the solution, add N-Bromosuccinimide (NBS) (approximately 1.1-1.2 equivalents)[4]. The NBS can be added portion-wise to control the reaction rate.

-

Reaction Conditions: Heat the reaction mixture to reflux (around 70-80 °C) for several hours[4]. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solid byproduct, succinimide, is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization to afford Tert-butyl 3-(bromomethyl)benzoate.

Key Reactions and Mechanistic Insights

The synthetic utility of Tert-butyl 3-(bromomethyl)benzoate stems from its two distinct reactive sites: the electrophilic benzylic carbon and the tert-butyl ester.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is an excellent electrophile, highly susceptible to SN2-type reactions with a wide range of nucleophiles. This allows for the facile introduction of various functionalities at the meta-position of the benzoate core.

Caption: SN2 reaction of Tert-butyl 3-(bromomethyl)benzoate.

The benzylic position is particularly activated towards nucleophilic substitution due to the ability of the benzene ring to stabilize the transition state. Common nucleophiles include amines, thiols, azides, and carbanions.

The Role of the Tert-butyl Ester: A Bulky Protecting Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents it from undergoing hydrolysis or other reactions under many conditions where other esters might be cleaved[5]. This allows for extensive chemical modifications at the benzylic position without affecting the carboxylic acid. The tert-butyl group can be deprotected under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid at a later stage in the synthesis. This orthogonality is a key advantage in multi-step synthetic sequences.

Application in Drug Discovery: Synthesis of Sartan Analogs